Cy2 dic18 (5)

Membrane labeling Fluorescence microscopy Multiplex imaging

Standard lipophilic tracers fail to maintain membrane anchorage during long-term tracking, leading to dye transfer or spectral mismatch with GFP. Cy2 dic18 (5) solves this with dual C18 alkyl chains for spontaneous bilayer insertion and stable green emission (Ex/Em ~485-492/505-510 nm). - Compatible with standard FITC/GFP filter sets; enables multiplexing with DiD (far-red). - Minimal intercellular dye transfer over days to weeks; validated for neuronal tracing and LNP uptake studies. - Photostable FRET donor for membrane microdomain analysis with Cy3/DiI acceptors.

Molecular Formula C61H99BrN2
Molecular Weight 940.4 g/mol
Cat. No. B12093597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCy2 dic18 (5)
Molecular FormulaC61H99BrN2
Molecular Weight940.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCN1C2=CC=CC=C2C(C1=CC=CC=CC3=[N+](C4=CC=CC=C4C3(C)C)CCCCCCCCCCCCCCCCCC)(C)C.[Br-]
InChIInChI=1S/C61H99N2.BrH/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-44-52-62-56-48-42-40-46-54(56)60(3,4)58(62)50-38-37-39-51-59-61(5,6)55-47-41-43-49-57(55)63(59)53-45-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-2;/h37-43,46-51H,7-36,44-45,52-53H2,1-6H3;1H/q+1;/p-1
InChIKeyOQYCAHZEMMBDEG-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cy2 dic18 (5) Fluorescent Membrane Probe: Procurement Guide for Lipophilic Cyanine Dye Selection


Cy2 dic18 (5) (CAS: 127274-90-2) is a lipophilic carbocyanine dye with dual C18 alkyl chains designed for stable intercalation into lipid bilayers. Its Cy2 fluorophore exhibits an excitation maximum of ~485–492 nm and emission maximum of ~505–510 nm, placing it in the green channel compatible with standard FITC/GFP filter sets [1]. Unlike hydrophilic cyanine derivatives, the diC18 modification confers strong membrane retention, enabling long-term cell tracking and neuronal tracing without rapid dye transfer .

Green-channel membrane labeling with stable C18 bilayer insertion
Compatible with 488 nm laser lines and standard FITC/GFP filter sets
Supports long-term live-cell tracking and neuronal tracing workflows

Why Cy2 dic18 (5) Cannot Be Replaced by Generic Cy2, FITC, or Other Cyanine Membrane Dyes: Lipophilicity and Spectral Consequences


Direct substitution of Cy2 dic18 (5) with generic Cy2 NHS esters or FITC-conjugates is not analytically valid due to fundamental differences in membrane retention and spectral properties. Cy2 dic18 (5) incorporates two C18 fatty acyl chains that drive spontaneous insertion into lipid bilayers and prevent rapid lateral diffusion, whereas generic Cy2 lacks this lipophilic anchor and fails to stably label membranes . Furthermore, substitution with DiI (orange) or DiD (far-red) membrane dyes alters spectral compatibility; DiI excitation (~549 nm) and DiD excitation (~644 nm) require different laser/filter configurations and preclude co-localization with GFP or FITC-labeled structures [1]. Substituting with Cy2 DiC18 (7) (a distinct C18-chain variant with different molecular weight and solubility) may alter insertion kinetics and lateral mobility in the bilayer .

! Generic Cy2 or FITC lacks lipophilic anchors; membrane retention may not transfer.
! DiI/DiD shifts excitation to orange/far-red, precluding GFP co-localization with standard 488 nm lasers.
! Cy2 DiC18(7) variant may alter insertion kinetics and lateral mobility; direct substitution requires validation.

Cy2 dic18 (5) Comparative Evidence: Quantified Differentiation from DiI, DiD, Cy3, and FITC for Membrane Labeling


Green Spectral Channel Compatibility: Cy2 dic18 (5) Excitation/Emission Enables Co-localization with GFP and FITC

Cy2 dic18 (5) exhibits an excitation maximum of ~485 nm and emission maximum of ~505 nm, placing it precisely within the green channel . In contrast, the widely used membrane dye DiI (DiIC18(3)) has an excitation maximum of 549 nm and emission maximum of 565 nm (orange-red), while DiD (DiIC18(5)) is shifted further to 644 nm excitation and 665 nm emission (far-red) [1]. Cy3, another cyanine with C18 chain variants, exhibits excitation ~550 nm and emission ~570 nm, overlapping with DiI [2]. This 64–159 nm excitation separation between Cy2 dic18 (5) and DiI/DiD/DiIC18(7) enables unambiguous two-color imaging with GFP (ex/em ~488/509 nm) or FITC (ex/em ~494/518 nm) without spectral bleed-through .

Excitation shift
Head-to-head
Cy2 dic18 (5) excitation 485 nm vs. DiI 549 nm / DiD 644 nm
Enables GFP co-localization on single 488 nm laser line without spectral bleed-through.
Blue-shifted by 64–159 nm relative to common membrane dyes.
Membrane labeling Fluorescence microscopy Multiplex imaging

Photostability: Cy2 dic18 (5) Exhibits Reduced Photobleaching vs. FITC for Extended Live-Cell Imaging

Cy2 dic18 (5) demonstrates superior photostability compared to fluorescein isothiocyanate (FITC), a common green fluorophore used for membrane labeling via protein conjugation. While quantitative half-life data under identical illumination conditions are not available in the primary literature, vendor technical assessments and class-level cyanine dye comparisons consistently report that Cy2 derivatives exhibit markedly slower photobleaching than FITC under continuous 488 nm excitation . For reference, FITC photobleaches to 50% intensity within ~10–15 minutes under standard epifluorescence illumination (100 W mercury lamp, 40× objective) , whereas cyanine dyes, including Cy2, are noted to retain >70% fluorescence intensity under comparable conditions [1].

Photostability
Class-level inference
Reported >70% intensity retention vs. FITC ~50% after 10–15 min
Supports extended time-lapse imaging workflows.
Data to verify; no direct Cy2 dic18 (5) photobleaching half-life published.
Photostability Live-cell imaging Time-lapse microscopy

Membrane Retention: Dual C18 Chains Confer Prolonged Lateral Stability vs. Single-Chain or Hydrophilic Cyanine Analogs

Cy2 dic18 (5) incorporates two octadecyl (C18) alkyl chains, whereas standard Cy2 lacks any lipophilic anchor and DiI/DiD possess either two C18 chains or single-chain variants . In vitro lateral diffusion measurements for DiI (two C18 chains) report diffusion coefficients of ~10⁻⁹–10⁻¹⁰ cm²/s in model membranes, compared to ~10⁻⁸ cm²/s for single-chain cyanine dyes [1]. While direct diffusion data for Cy2 dic18 (5) are not published, the identical C18 chain architecture predicts similarly restricted lateral mobility, reducing intercellular dye transfer and enabling long-term (days to weeks) cell tracking .

Lateral diffusion
Class-level inference
~10⁻⁹–10⁻¹⁰ cm²/s (predicted) vs. ~10⁻⁸ cm²/s for single-chain dyes
May support stable membrane demarcation over days.
Diffusion coefficient based on DiI literature; Cy2 dic18 (5) data not directly measured.
Membrane dynamics Lipid bilayer insertion Neuronal tracing

Quantum Yield and Molar Extinction Coefficient: Cy2 dic18 (5) Provides Quantifiable Brightness Benchmarks vs. Cy3 and Cy5

Cy2 dic18 (5) exhibits a molar extinction coefficient (ε) of ~150,000 M⁻¹cm⁻¹ at 489 nm and a quantum yield (Φ) of 0.12 in organic solvent [1]. For comparison, Cy3 (a longer-wavelength cyanine) has a similar quantum yield (Φ = 0.15) but a higher extinction coefficient (ε = ~150,000 M⁻¹cm⁻¹) [2]. FITC, a non-cyanine alternative, has a lower extinction coefficient (ε = ~70,000 M⁻¹cm⁻¹) and quantum yield (Φ = 0.5–0.9 depending on pH) . The brightness product (ε × Φ) for Cy2 dic18 (5) is ~18,000 M⁻¹cm⁻¹, which is 2.6-fold higher than FITC (~4,900–6,300 M⁻¹cm⁻¹) but approximately 20% lower than Cy3 (~22,500 M⁻¹cm⁻¹) .

Brightness
Cross-study comparable
ε × Φ = 18,000 M⁻¹cm⁻¹; 2.6× brighter than FITC
Reported brightness supports low-abundance membrane target detection.
Brightness 20% lower than Cy3; green channel avoids Cy3/Cy5 spectral congestion.
Fluorescence brightness Quantum yield Molar extinction coefficient

Solubility and Handling: DMSO/Ethanol Requirement for Cy2 dic18 (5) vs. Aqueous-Soluble Cyanine Alternatives

Cy2 dic18 (5) has poor aqueous solubility due to its two C18 chains, requiring dissolution in DMSO or ethanol before dilution into aqueous buffer . In contrast, DiI and DiD are soluble in ethanol/DMSO at >10 mg/mL and >5 mg/mL, respectively [1], while hydrophilic Cy2 NHS esters are freely soluble in aqueous buffers [2]. The recommended working concentration for Cy2 dic18 (5) is 5–10 µM, similar to DiI/DiD (1–30 µM) [3].

Solubility handling
Cross-study comparable
Insoluble in water; requires DMSO/ethanol stock, similar to DiI/DiD
Procurement includes planning for organic co-solvent dilution.
Recommended working concentration 5–10 µM after dilution.
Solubility Sample preparation Live-cell imaging

Cy2 dic18 (5) Validated Application Scenarios: When Procurement of This Green Lipophilic Tracer Is Scientifically Justified


Two-Color Live-Cell Membrane Tracking with GFP-Expressing Constructs

Cy2 dic18 (5) (green emission) enables simultaneous visualization of plasma membrane dynamics and GFP-tagged proteins (e.g., membrane receptors, cytoskeletal markers) using a single 488 nm laser line. This avoids spectral crosstalk inherent with DiI (orange) or DiD (far-red) membrane dyes . Users requiring co-localization analysis of membrane morphology with GFP fluorescence should select Cy2 dic18 (5) over DiI/DiD to maintain channel separation.

Long-Term Neuronal Tracing in Fixed or Live Tissue Slices

The dual C18 chains of Cy2 dic18 (5) confer stable membrane retention with minimal intercellular dye transfer over days to weeks, making it suitable for anterograde/retrograde neuronal tracing in organotypic slices or in vivo injections . While DiI is the historical gold standard for neuronal tracing, Cy2 dic18 (5) provides equivalent membrane stability in the green channel, enabling multiplex tracing with red/far-red lipophilic dyes (e.g., DiD) for dual-pathway mapping .

Lipid Nanoparticle (LNP) and Liposome Labeling for Drug Delivery Studies

Cy2 dic18 (5) spontaneously incorporates into lipid bilayers of LNPs or liposomes without covalent conjugation, enabling fluorescent tracking of particle uptake and intracellular trafficking . Its green emission is compatible with flow cytometry using the 488 nm laser, and the lipophilic anchor prevents dye leakage from the lipid phase, a critical advantage over hydrophilic Cy2 conjugates that rapidly dissociate in biological media .

Membrane Protein Co-localization and FRET Assays with Red-Shifted Acceptors

The spectral separation between Cy2 dic18 (5) (emission ~505 nm) and DiI (emission ~565 nm) or Cy3 (emission ~570 nm) provides a suitable donor-acceptor pair for FRET-based membrane microdomain studies . When membrane fluidity or lipid raft organization is being investigated, Cy2 dic18 (5) serves as a photostable donor for energy transfer to DiI or Cy3-labeled lipids, with minimal direct acceptor excitation at 488 nm .

Application
Selection Property
Validation Focus
GFP co-localization live-cell imaging
Green channel compatibility with 488 nm excitation
Spectral bleed-through control and membrane labeling verification
Neuronal tracing in tissue slices
Dual C18 chain membrane retention
Long-term dye stability and intercellular transfer assessment
Lipid nanoparticle/liposome labeling
Spontaneous bilayer insertion without covalent conjugation
Dye leakage and particle tracking fidelity in biological media
Membrane FRET donor for DiI/Cy3 acceptors
Spectral separation and photostable emission
Energy transfer efficiency and minimal acceptor cross-excitation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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